molecular formula C12H13F3O3 B7867890 Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate

Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate

Cat. No.: B7867890
M. Wt: 262.22 g/mol
InChI Key: QCXDGVLYLLOSLO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate: is a trifluoromethylated organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-(trifluoromethyl)phenol as the starting material.

  • Reaction Steps: The phenol undergoes a reaction with ethyl 3-chloropropanoate in the presence of a base such as potassium carbonate (K2CO3) to form the desired ester.

  • Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred continuously to ensure uniformity.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ester.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether.

  • Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: Trifluoromethylbenzoic acid derivatives.

  • Reduction: 3-(3-(trifluoromethyl)phenoxy)propanol.

  • Substitution: Various substituted trifluoromethylphenyl derivatives.

Scientific Research Applications

Chemistry: Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials due to its unique trifluoromethyl group.

Mechanism of Action

The mechanism by which Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological context.

Comparison with Similar Compounds

  • Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate: Similar structure but lacks the phenoxy group.

  • Ethyl 3-(3-(trifluoromethyl)phenoxy)acetate: Similar but with a shorter alkyl chain.

Uniqueness: Ethyl 3-(3-(trifluoromethyl)phenoxy)propanoate is unique due to its specific combination of the trifluoromethyl group and the phenoxy group, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O3/c1-2-17-11(16)6-7-18-10-5-3-4-9(8-10)12(13,14)15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXDGVLYLLOSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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